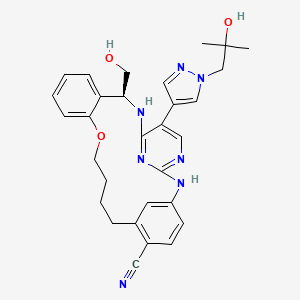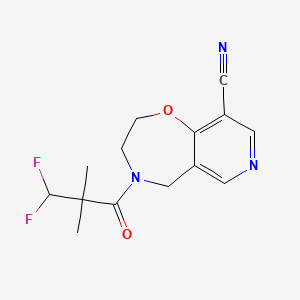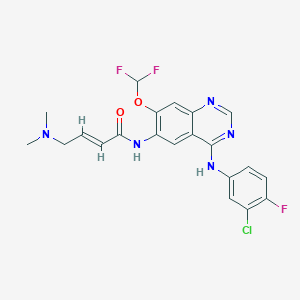![molecular formula C28H36N6O3 B10856147 7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one CAS No. 2230263-60-0](/img/structure/B10856147.png)
7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY3410738 is a potent, selective, covalent inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. These mutations are found in various cancers, including cholangiocarcinoma, gliomas, and acute myeloid leukemia. LY3410738 binds covalently at a novel binding site, enabling continued potency even in the presence of second site IDH resistance mutations .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for LY3410738 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of covalent bonds at specific sites on the IDH1/2 enzymes . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation into oral dosage forms .
Analyse Chemischer Reaktionen
LY3410738 undergoes covalent binding reactions with the mutant IDH1/2 enzymes. The compound modifies a single cysteine residue (Cys269) in an allosteric binding pocket, rapidly inactivating the enzyme. This selective inhibition prevents the production of the oncometabolite 2-hydroxyglutarate (2-HG) without affecting alpha-ketoglutarate levels . The major product formed from this reaction is the inactivated enzyme complex.
Wissenschaftliche Forschungsanwendungen
LY3410738 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used in preclinical and clinical studies to investigate its efficacy in treating cancers with IDH1/2 mutations. The compound has shown promise in phase 1 clinical trials for advanced IDH-mutant cholangiocarcinoma, gliomas, and other solid tumors . Additionally, LY3410738 is being studied for its potential to overcome resistance to existing IDH inhibitors, making it a valuable tool in cancer research .
Wirkmechanismus
LY3410738 exerts its effects by covalently binding to the mutant IDH1/2 enzymes at a novel binding site. This binding modifies the cysteine residue in the allosteric pocket, leading to rapid inactivation of the enzyme. The inhibition of IDH1/2 prevents the production of the oncometabolite 2-hydroxyglutarate, which is implicated in the pathogenesis of various cancers . By targeting this pathway, LY3410738 effectively disrupts the metabolic processes that drive tumor growth and progression.
Vergleich Mit ähnlichen Verbindungen
LY3410738 is unique compared to other IDH inhibitors due to its covalent binding mode and increased potency against IDH1-R132 mutations. Similar compounds include ivosidenib and enasidenib, which are reversible inhibitors of IDH1 and IDH2, respectively . Unlike these reversible inhibitors, LY3410738’s covalent binding ensures sustained inhibition even in the presence of resistance mutations, making it a more robust option for treating IDH-mutant cancers .
References
Eigenschaften
CAS-Nummer |
2230263-60-0 |
|---|---|
Molekularformel |
C28H36N6O3 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C28H36N6O3/c1-4-25(35)33-14-12-32(13-15-33)24(16-20-6-7-20)22-10-8-21(9-11-22)19(3)30-27-29-17-23-18-37-28(36)34(5-2)26(23)31-27/h4,8-11,17,19-20,24H,1,5-7,12-16,18H2,2-3H3,(H,29,30,31)/t19-,24-/m0/s1 |
InChI-Schlüssel |
AFGYODUJVVOZAX-CYFREDJKSA-N |
Isomerische SMILES |
CCN1C2=NC(=NC=C2COC1=O)N[C@@H](C)C3=CC=C(C=C3)[C@H](CC4CC4)N5CCN(CC5)C(=O)C=C |
Kanonische SMILES |
CCN1C2=NC(=NC=C2COC1=O)NC(C)C3=CC=C(C=C3)C(CC4CC4)N5CCN(CC5)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



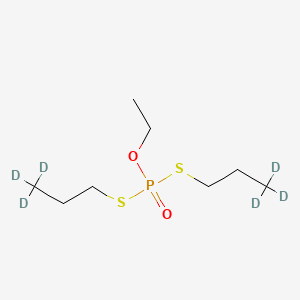
![(2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol](/img/structure/B10856065.png)
![5-(4-Cyclohexylphenyl)-3-(3-(fluoromethyl)azetidine-1-carbonyl)-2-(3-methylpyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10856070.png)
![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)
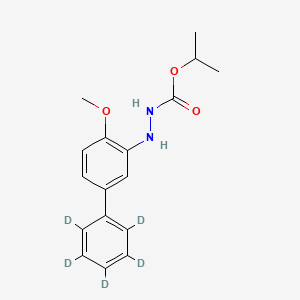
![N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide](/img/structure/B10856084.png)
![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)
![(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate](/img/structure/B10856103.png)
![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)
![2-(2,2-difluoropropyl)-5-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-7-[[2-(trifluoromethyl)phenyl]methyl]-4H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B10856115.png)
![2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide](/img/structure/B10856117.png)
